1,1-Diiodo-2-methylpropane
Overview
Description
Preparation Methods
1,1-Diiodo-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropane-1,1-diol with iodine and phosphorus trichloride. The reaction conditions typically include a solvent such as carbon tetrachloride and a temperature range of 0-5°C. The reaction proceeds as follows:
(CH3)2C(OH)2+2I2+PCl3→(CH3)2C(I)2+POCl3+2HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Diiodo-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The iodine atoms can be reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Diiodo-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used as a radiolabeling agent due to the presence of iodine atoms, which are useful in tracing and imaging studies.
Industry: The compound is used in the synthesis of other organoiodine compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,1-diiodo-2-methylpropane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1-Diiodo-2-methylpropane can be compared with other similar compounds, such as:
1,1-Dibromo-2-methylpropane: Similar in structure but contains bromine atoms instead of iodine. It is less reactive due to the lower reactivity of bromine compared to iodine.
1,1-Dichloro-2-methylpropane: Contains chlorine atoms and is even less reactive than the bromo and iodo analogs.
2-Iodo-2-methylpropane: Contains only one iodine atom and is used in different types of reactions due to its different reactivity profile.
The uniqueness of this compound lies in its high reactivity and the ability to form strong carbon-iodine bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1,1-diiodo-2-methylpropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDFFXMINGIATN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.